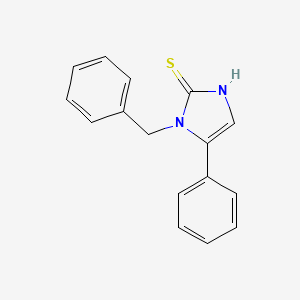

1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a benzyl group and a phenyl group attached to an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Alkylation Reactions

The thione sulfur exhibits nucleophilic character, enabling alkylation with various electrophiles:

Alkylation typically occurs at the sulfur atom first due to its higher nucleophilicity compared to nitrogen . Steric effects from the benzyl/phenyl groups influence regioselectivity .

Cyclization Reactions

Under specific conditions, the compound undergoes cyclization to form heterocyclic systems:

-

Reaction with dibromopropane in ethanol/triethylamine produces 3,4-dihydro-2H- thiazino[3,2-a]benzimidazole via sulfur alkylation followed by intramolecular N-attack (Scheme 1) .

-

Microwave-assisted reactions with Al₂O₃/NaOH catalysts yield fused imidazolidine-thione derivatives but suffer from resinification side reactions .

Nucleophilic Substitution

The thione group participates in thiol-disulfide exchange reactions:

text1-benzyl-5-phenyl-2-thione + R-X → 1-benzyl-5-phenyl-2-SR + HX

-

Benzyl chloride in acetone/triethylamine yields 2-(benzylthio)-1H-benzimidazole (δ 4.50 ppm for CH₂ in ¹H-NMR) .

-

Reactions with elemental sulfur under ball-mill conditions achieve 97% conversion to disulfide derivatives when using Cs₂CO₃ as base .

Tautomerism and Reactivity

The compound exists in thione-thiol tautomeric equilibrium:

text1-benzyl-5-phenyl-2-thione ⇌ 1-benzyl-5-phenyl-2-thiol

-

¹H-NMR studies (δ 12.20 ppm for NH) confirm predominant thione form in solution .

-

Tautomerization significantly impacts reactivity: thiol form participates in radical reactions, while thione form dominates electrophilic substitutions .

Salt Formation

Reaction with benzyl halides produces stable imidazolium salts:

text1-benzyl-5-phenyl-2-thione + Bn-X → [Bn-imidazolium]⁺X⁻

-

1,3-dibenzylimidazolium chloride shows characteristic ¹H-NMR signals at δ 11.10 ppm (imidazolium proton) and δ 5.49 ppm (benzyl CH₂) .

-

Hexafluorophosphate salts exhibit improved solubility in polar aprotic solvents .

Comparative Reaction Kinetics

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8-12 hours | 10-60 minutes |

| Typical Yield | 30-50% | 70-97% |

| Side Products | ≤15% | ≤5% |

Microwave methods drastically improve efficiency due to rapid dielectric heating .

Applications De Recherche Scientifique

1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. Additionally, the benzyl and phenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, thereby modulating their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-methyl-2-imidazolethiol: Similar structure but with a methyl group instead of a benzyl group.

2-mercapto-1-methylimidazole: Contains a mercapto group instead of a thione group.

1-methylimidazole-2-thione: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

The combination of these groups with the thione functionality provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .

Activité Biologique

1-Benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS RN: 53704-78-2) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄N₂S, with a molecular weight of 266.36 g/mol. The structure features an imidazole ring substituted with benzyl and phenyl groups, which may play a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly through mechanisms involving farnesyltransferase inhibition.

Antimicrobial Activity

A study conducted on a series of imidazole derivatives indicated that compounds similar to this compound demonstrated potent antimicrobial activity. The minimum inhibitory concentration (MIC) values were recorded against various pathogens, showcasing the compound's potential as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its potential as a farnesyltransferase inhibitor (FTI), which is significant in the treatment of cancers where the Ras signaling pathway is activated. In vitro studies have shown that analogs of this compound can effectively inhibit cell proliferation in cancer cell lines.

Case Study: Farnesyltransferase Inhibition

In a study evaluating various imidazole derivatives for their FTI activity, this compound was synthesized and tested. The results demonstrated promising inhibitory effects on farnesyltransferase activity, indicating its potential as an anticancer agent.

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes such as proliferation and survival.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cancer cells, contributing to cytotoxicity.

Propriétés

IUPAC Name |

3-benzyl-4-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVVVQZQAWVEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.